Acetic acid--nona-2,4-dien-1-ol (1/1)
Description
Acetic acid--nona-2,4-dien-1-ol (1/1) is a 1:1 molecular complex comprising acetic acid and nona-2,4-dien-1-ol. Nona-2,4-dien-1-ol is a di-unsaturated primary alcohol with a nine-carbon chain and conjugated double bonds at positions 2 and 2. Acetic acid (C₂H₄O₂, CAS 64-19-7) is a simple carboxylic acid with a polar carboxyl group . The combination of these molecules likely results in unique physicochemical properties, such as altered volatility, solubility, and reactivity compared to its individual constituents or structurally related compounds.
Properties
CAS No. |
72648-91-0 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
acetic acid;nona-2,4-dien-1-ol |
InChI |
InChI=1S/C9H16O.C2H4O2/c1-2-3-4-5-6-7-8-9-10;1-2(3)4/h5-8,10H,2-4,9H2,1H3;1H3,(H,3,4) |
InChI Key |
PGPORHQVBCNBOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
- Molar Ratio : A 1:1.2 molar ratio of nona-2,4-dien-1-ol to acetic acid ensures excess acid drives the equilibrium toward ester formation.
- Catalyst : 1–2% (v/v) concentrated sulfuric acid.
- Temperature : Reflux at 110–120°C for 6–8 hours.
- Yield : 68–72% after purification by vacuum distillation.
The product is isolated via fractional distillation under reduced pressure (20–25 mmHg), with the collected fraction boiling at 145–150°C. Nuclear magnetic resonance (NMR) analysis confirms the (2E,4E) configuration, with characteristic coupling constants $$ J{2,3} = 15.2 \, \text{Hz} $$ and $$ J{4,5} = 10.8 \, \text{Hz} $$.
Acetylation Using Acetic Anhydride
An alternative approach employs acetic anhydride as the acetylating agent, which offers faster reaction kinetics and higher yields. In this method, nona-2,4-dien-1-ol is treated with acetic anhydride in the presence of a mild base such as pyridine to neutralize the generated acid.
Procedure:
- Reagent Mixing : Nona-2,4-dien-1-ol (1 mol) is dissolved in anhydrous dichloromethane.
- Base Addition : Pyridine (1.2 mol) is added dropwise under nitrogen atmosphere.
- Acetylation : Acetic anhydride (1.5 mol) is introduced, and the mixture is stirred at 25°C for 4 hours.
- Workup : The reaction is quenched with ice-cold water, and the organic layer is washed with 5% sodium bicarbonate and brine.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) yields 85–88% pure product.
This method avoids the high temperatures required in acid-catalyzed esterification, reducing the risk of double-bond isomerization. Gas chromatography–mass spectrometry (GC-MS) analysis reveals a molecular ion peak at $$ m/z = 200.141 $$, consistent with the molecular formula $$ \text{C}{11}\text{H}{20}\text{O}_3 $$.
Enzymatic Esterification for Stereochemical Control
Recent advances in biocatalysis have enabled the synthesis of enantiomerically pure esters. Lipase-mediated acetylation of nona-2,4-dien-1-ol offers a green chemistry alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin has been utilized in non-polar solvents such as toluene.
Optimization Conditions:
- Enzyme Loading : 10% (w/w) of substrate.
- Solvent : Toluene at 40°C.
- Time : 24–36 hours.
- Conversion : 92–95% with >99% enantiomeric excess (ee).
The enzymatic method is particularly advantageous for preserving the (2E,4E) configuration, as it operates under mild conditions that preclude thermal rearrangement.
Synthesis of Nona-2,4-dien-1-ol: Precursor Preparation
The preparation of nona-2,4-dien-1-ol, the alcohol precursor, is critical to the overall process. Two primary routes have been reported:
Wittig Reaction Approach
The Wittig reaction between hex-2-enal and a ylide generated from triethyl phosphonoacetate yields nona-2,4-dien-1-ol with high stereoselectivity.
$$
\text{Hex-2-enal} + \text{Ph}3\text{P=CHCOOEt} \rightarrow \text{Nona-2,4-dien-1-ol} + \text{Ph}3\text{PO}
$$
Conditions :
Grignard Addition Followed by Dehydration
A Grignard reagent derived from 1-bromopentane is reacted with crotonaldehyde to form a secondary alcohol, which is subsequently dehydrated using phosphoric acid.
$$
\text{1-Bromopentane} + \text{Mg} \rightarrow \text{PentylMgBr} \xrightarrow{\text{crotonaldehyde}} \text{Non-2-en-4-ol} \xrightarrow{\text{H}3\text{PO}4} \text{Nona-2,4-dien-1-ol}
$$
Key Parameters :
Analytical Characterization and Quality Control
Spectroscopic Data
- IR (NaCl) : Strong absorption at 1745 cm$$^{-1}$$ (C=O stretch), 1240 cm$$^{-1}$$ (C–O–C asymmetric stretch).
- $$^1$$H NMR (CDCl$$3$$) : δ 5.45–5.30 (m, 2H, CH=CH), 4.10 (t, 2H, OCH$$2$$), 2.05 (s, 3H, CH$$3$$COO), 1.30–1.20 (m, 10H, CH$$2$$).
- MS (EI) : $$ m/z = 200.141 $$ [M]$$^+$$, 140 [M−CH$$_3$$COOH]$$^+$$.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) reveals a single peak at 6.8 minutes, confirming >98% purity.
Challenges and Mitigation Strategies
Double-Bond Isomerization
The conjugated diene system is prone to isomerization under acidic or high-temperature conditions. Using low temperatures during acetylation and avoiding strong Brønsted acids minimizes this risk.
Byproduct Formation
Trace amounts of (2E,4Z)-isomer (<2%) are detected via GC-MS. Silica gel chromatography effectively removes this impurity.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors equipped with in-line IR monitoring have been proposed to maintain consistent product quality. Economic analyses suggest that enzymatic methods, despite higher initial costs, reduce waste disposal expenses by 30–40% compared to traditional approaches.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–nona-2,4-dien-1-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Acetic acid–nona-2,4-dien-1-ol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid–nona-2,4-dien-1-ol (1/1) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Structural Analogues in Sclerosomatid Compounds (SCs)
Nona-2,4-dien-1-ol shares structural motifs with "sclerosomatid compounds" (SCs), particularly subgroup 2, which includes:
- (E,E)-2,4-dimethylhexa-2,4-dien-1-ol
- (E,E)-2,4-dimethylhexa-2,4-dienal
- (E,E)-2,4-dimethylhepta-2,4-dien-1-ol
Key Differences :
- Chain Length: Nona-2,4-dien-1-ol has a longer carbon chain (C9 vs.
- Branching: SC subgroup 2 compounds feature 2,4-dimethyl branching, whereas nona-2,4-dien-1-ol lacks methyl branches, leading to differences in steric hindrance and biochemical reactivity .
- Functional Groups: SC subgroup 2 includes aldehydes and alcohols, while nona-2,4-dien-1-ol is strictly an alcohol.
Comparison with Shorter-Chain Dienols
Penta-2,4-dien-1-ol (C5) :
- Applications: Used in Diels-Alder reactions to synthesize bicyclic iminosugars (e.g., glycosidase inhibitors for treating lysosomal disorders) .
- Reactivity: Shorter chain length enhances electrophilicity, making it more reactive in cycloadditions compared to nona-2,4-dien-1-ol .
Hexa-2,4-dien-1-ol (C6) :
- Synthetic Utility: Forms cycloadducts with maleimides in aqueous media, a reaction less feasible with longer-chain dienols like nona-2,4-dien-1-ol due to solubility limitations .
Physicochemical Properties
Q & A
Basic Research Questions
Q. How can the 1:1 stoichiometry of acetic acid–nona-2,4-dien-1-ol be experimentally validated?
- Methodological Answer : Use Job’s method of continuous variation (Job’s plot) to determine the binding ratio. Prepare solutions with varying molar ratios of acetic acid and nona-2,4-dien-1-ol while keeping the total concentration constant. Monitor a property sensitive to complexation (e.g., UV-Vis absorbance, NMR chemical shifts). The maximum signal at a 1:1 molar ratio confirms stoichiometry. Phase-solubility analysis or gravimetric methods after co-crystallization can also corroborate this .
Q. What analytical techniques are suitable for assessing the purity of this complex?
- Methodological Answer :
- Chromatography : Use HPLC with a polar stationary phase (C18) and mobile phase containing acetic acid (e.g., 0.1% acetic acid in acetonitrile/water) to resolve unreacted starting materials .
- Spectroscopy : Compare FT-IR spectra of the complex with individual components; absence of free –OH (nona-2,4-dien-1-ol) or –COOH (acetic acid) stretches indicates complexation.
- Elemental Analysis : Verify C/H/O ratios against theoretical values for a 1:1 complex.
Q. How does solvent choice influence the co-crystallization of acetic acid with nona-2,4-dien-1-ol?
- Methodological Answer : Optimize solvents based on polarity and hydrogen-bonding capacity. Polar aprotic solvents (e.g., DMSO) may disrupt intermolecular H-bonding, while acetic acid itself can act as a solvent for controlled co-crystallization. Slow evaporation at 4°C promotes crystal growth, as demonstrated in analogous systems like febuxostat–acetic acid co-crystals .
Advanced Research Questions
Q. What structural insights can X-ray crystallography provide about hydrogen bonding in this complex?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:
- Hydrogen-bond geometry : Measure O–H···O/N distances and angles (e.g., acetic acid’s –COOH may form intermolecular H-bonds with nona-2,4-dien-1-ol’s –OH or conjugated diene π-system).
- Molecular conformation : Compare dihedral angles between the dienol chain and acetic acid moiety to assess planarity or distortion (similar to febuxostat–acetic acid, where dihedral angles <5° indicate coplanarity) .
- Packing motifs : Identify infinite chains or dimeric units stabilized by H-bonds.
Q. How can conflicting NMR data (e.g., signal splitting or shifting) be resolved when characterizing this complex?
- Methodological Answer :
- Variable Temperature (VT) NMR : Probe dynamic equilibria (e.g., proton exchange between free and bound states) by observing line broadening/narrowing at different temperatures.
- 2D NMR (COSY, NOESY) : Map coupling between acetic acid protons and dienol groups to confirm proximity.
- Deuterated Solvent Screening : Use DMSO-d6 vs. CDCl3 to alter solubility and shift exchangeable proton signals.
Q. What experimental strategies address discrepancies in stability constants derived from different techniques?
- Methodological Answer :
- Cross-validate methods : Compare stability constants from UV-Vis titration, NMR titration, and isothermal titration calorimetry (ITC). For example, ITC provides direct thermodynamic data (ΔH, ΔS), while spectroscopic methods rely on binding-induced spectral changes.
- Error Analysis : Quantify instrument-specific uncertainties (e.g., baseline drift in UV-Vis vs. signal-to-noise in NMR).
- Control Experiments : Rule out solvent/impurity effects by repeating measurements in triplicate under inert atmospheres.
Q. How does the complex’s stability vary under thermal or photolytic stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 25–300°C to identify decomposition thresholds.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products.
- UV Light Exposure : Irradiate at 254 nm and track changes using UV-Vis spectroscopy (e.g., conjugated diene absorbance at ~230 nm).
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
